molecular formula C14H15Cl2NO3 B1683458 (1R,2S)-VU0155041 CAS No. 1093757-42-6

(1R,2S)-VU0155041

Katalognummer: B1683458
CAS-Nummer: 1093757-42-6
Molekulargewicht: 316.2 g/mol
InChI-Schlüssel: VSMUYYFJVFSVCA-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-VU0155041 is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,5-dichlorophenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-VU0155041 typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde precursor to form the carboxylic acid.

    Attachment of the 3,5-dichlorophenyl group: This can be done through a nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by the 3,5-dichlorophenyl group.

    Formation of the carbamoyl group: This step involves the reaction of an amine with a carbonyl compound to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-VU0155041 can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The 3,5-dichlorophenyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the carbamoyl group can produce amines.

Wissenschaftliche Forschungsanwendungen

Neuroscience and Addiction Research

Mechanism of Action:
(1R,2S)-VU0155041 enhances mGluR4 activity, which is implicated in the modulation of glutamatergic transmission in the brain. This modulation is particularly relevant in areas associated with reward and addiction, such as the nucleus accumbens.

Case Studies:

  • A study demonstrated that the administration of this compound into the nucleus accumbens facilitated the extinction of morphine-induced conditioned place preference (CPP) in rats. The results indicated that this compound reduced the reinstatement of CPP, suggesting its potential in treating addiction by promoting extinction learning processes .
  • Another investigation showed that chronic administration of this compound restored social preferences in mice abstinent from morphine and cocaine, highlighting its role in social behavior modulation during substance withdrawal .

Potential Therapeutic Applications

Psychiatric Disorders:
The modulation of mGluR4 by this compound presents opportunities for addressing various psychiatric disorders. Research indicates that targeting mGlu receptors can provide therapeutic benefits for conditions such as anxiety, depression, and schizophrenia.

Neuroprotection:
Research has suggested that selective activation of mGluR4 may afford neuroprotection against excitotoxicity and oxidative stress. This property could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacological Studies

Dose-Response Relationships:
this compound has been characterized through various pharmacological assays to determine its efficacy and potency. The compound exhibits an effective concentration (EC50) for human mGluR4 at approximately 798 nM and for rat mGluR4 at around 693 nM, indicating its strong affinity for these receptors .

Research Tools

Experimental Use:
As a research tool, this compound is utilized to dissect the roles of mGluR4 in various biological processes. Its ability to selectively modulate receptor activity allows researchers to explore glutamate signaling pathways without directly activating or inhibiting glutamate receptors.

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuroscienceModulation of glutamatergic transmission related to addictionFacilitates extinction of morphine-induced CPP; restores social behavior in abstinent mice
Psychiatric DisordersPotential treatment for anxiety, depression, schizophreniaTargeting mGlu receptors may provide therapeutic benefits
NeuroprotectionProtection against excitotoxicity and oxidative stressMay offer neuroprotective effects relevant to neurodegenerative diseases
Pharmacological StudiesCharacterization of receptor affinity and efficacyEC50 values indicate strong affinity for mGluR4 in human and rat models

Wirkmechanismus

The mechanism of action of (1R,2S)-VU0155041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,2S)-VU0155041 is unique due to its specific chiral configuration and the combination of functional groups it possesses

Biologische Aktivität

(1R,2S)-VU0155041 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a subtype of the metabotropic glutamate receptors that play crucial roles in neurotransmission and neuroprotection. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and substance use disorders.

VU0155041 enhances mGluR4 receptor activity, leading to various neuroprotective effects. By modulating glutamate signaling, it influences neuronal excitability and synaptic plasticity, which are critical in maintaining cognitive functions and motor control.

Neuroprotective Effects

A study demonstrated that VU0155041 provided approximately 40% histological protection against unilateral 6-hydroxydopamine lesions in rats, a model for Parkinson's disease. The treatment preserved motor function and reduced inflammatory markers in the brain, suggesting a receptor-mediated neuroprotective response .

Behavioral Studies

In behavioral assays involving morphine-abstinent mice, chronic administration of VU0155041 normalized exploration patterns and reduced anxiety-like behaviors. Specifically:

  • Y-maze test : VU0155041 suppressed excessive arm returns in morphine-abstinent mice.
  • Marble-burying test : The compound dose-dependently normalized marble burying behavior in morphine-abstinent mice while increasing it in controls .

Gene Expression Modulation

VU0155041 treatment significantly altered the expression of several marker genes associated with neuronal activity and synaptic plasticity. In particular, it rescued the expression profiles of genes affected by morphine abstinence, indicating its potential to reverse the transcriptional dysregulation caused by chronic drug exposure .

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
Neuroprotection40% histological protection from 6-OHDA lesions
Motor Function PreservationSignificant improvement in motor tests
Behavioral EffectsNormalized anxiety-like behaviors in abstinent mice
Gene ExpressionRescued expression of neuronal marker genes

Case Study 1: Parkinson’s Disease Model

In a rat model of Parkinson's disease using unilateral 6-hydroxydopamine lesions, VU0155041 was administered supranigrally. Results showed significant preservation of dopaminergic neurons and improved motor function as assessed by behavioral tests such as the cylinder test and amphetamine-induced rotations. These findings support the potential of VU0155041 as a therapeutic agent for Parkinson's disease .

Case Study 2: Substance Use Disorders

In a separate study focusing on morphine abstinence, chronic treatment with VU0155041 demonstrated its ability to mitigate withdrawal symptoms and restore normal behavioral patterns. This suggests that mGluR4 modulation could be beneficial in treating addiction-related disorders by alleviating behavioral deficits associated with drug withdrawal .

Eigenschaften

IUPAC Name

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUYYFJVFSVCA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-VU0155041
Reactant of Route 2
Reactant of Route 2
(1R,2S)-VU0155041
Reactant of Route 3
Reactant of Route 3
(1R,2S)-VU0155041
Reactant of Route 4
Reactant of Route 4
(1R,2S)-VU0155041
Reactant of Route 5
Reactant of Route 5
(1R,2S)-VU0155041
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1R,2S)-VU0155041

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.